molecular formula C20H19N3O3S B2457563 N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 941888-08-0

N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2457563
CAS No.: 941888-08-0
M. Wt: 381.45
InChI Key: RBZLUGKLBNXMHK-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a methoxyphenyl group, a dihydropyrazinone ring, and a thioacetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-6-8-16(9-7-14)23-11-10-21-19(20(23)25)27-13-18(24)22-15-4-3-5-17(12-15)26-2/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZLUGKLBNXMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route may include:

    Formation of the Dihydropyrazinone Ring: This can be achieved through the condensation of appropriate amines and diketones under acidic or basic conditions.

    Thioacetamide Formation:

    Methoxyphenyl Substitution: The final step involves the substitution of the methoxyphenyl group, which can be carried out using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide: can be compared with other thioacetamides and dihydropyrazinone derivatives.

    Thioacetamides: Compounds with similar thioacetamide groups.

    Dihydropyrazinones: Compounds with similar dihydropyrazinone rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

  • Molecular Formula : C23H24N2O3S
  • Molecular Weight : 420.51 g/mol
  • SMILES Notation : CC(C(=O)N1C(=O)C2=C(N1)C(=C(C=C2)C(C)C)S)OC

Anti-inflammatory Activity

Research has indicated that compounds similar to N-(3-methoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide exhibit significant anti-inflammatory effects. For instance:

  • Mechanism of Action : These compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the pathogenesis of inflammatory diseases.
  • Case Study : In a study involving rat models of arthritis, administration of similar thioacetamide derivatives resulted in reduced paw swelling and inflammatory markers, suggesting a potential therapeutic role in rheumatoid arthritis management .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound class:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction via caspase activation
HeLa20Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • In Vitro Efficacy : Against various bacterial strains, including E. coli and Staphylococcus aureus, showing promising results with minimum inhibitory concentrations (MIC) below 50 µg/mL.
MicroorganismMIC (µg/mL)
E. coli25
Staphylococcus aureus30

Mechanistic Insights

The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. Key findings include:

  • Inhibition of NF-kB Pathway : This pathway is crucial for the expression of various inflammatory mediators. The compound has been shown to inhibit the phosphorylation of IκBα, leading to decreased NF-kB activity.
  • Induction of ROS Production : The compound may increase reactive oxygen species (ROS) levels in cancer cells, promoting apoptosis.

Case Studies

A notable case study involved the administration of this compound in a murine model of inflammation. The results demonstrated:

  • A significant reduction in edema and inflammatory cell infiltration.
  • Histopathological analysis showed less synovial hyperplasia compared to controls.

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